5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole
Description
Properties
Molecular Formula |
C15H22N2O2S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H22N2O2S/c1-11-7-12(2)10-17(9-11)20(18,19)14-3-4-15-13(8-14)5-6-16-15/h3-4,8,11-12,16H,5-7,9-10H2,1-2H3 |
InChI Key |
ONZZJAHVEBRGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NCC3)C |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Indole
Indole derivatives can be hydrogenated to indolines using palladium or nickel catalysts. For example:
Fischer Indole Synthesis
This method involves cyclization of phenylhydrazines with carbonyl compounds:
-
Substrate : Cyclohexanone and phenylhydrazine.
-
Conditions :
-
Acid catalyst: HCl, H₂SO₄, or polyphosphoric acid.
-
Temperature: 100–120°C.
-
Sulfonation at the 5-Position
Sulfonation is critical for introducing the sulfonyl group. Chlorosulfonic acid (ClSO₃H) is commonly used due to its high reactivity.
Chlorosulfonation of Indoline
-
Substrate : 2,3-dihydro-1H-indole.
-
Conditions :
-
Reagent: Chlorosulfonic acid (2–3 equiv).
-
Solvent: Dichloromethane (DCM) or neat.
-
Temperature: 70°C for 2 hours.
-
Work-up: Quenching with ice water, extraction with DCM.
-
-
Product : 5-Chlorosulfonyl-2,3-dihydro-1H-indole.
Nucleophilic Substitution with 3,5-Dimethylpiperidine
The chlorosulfonyl intermediate reacts with 3,5-dimethylpiperidine to form the target compound.
Preparation of 3,5-Dimethylpiperidine
Coupling Reaction
-
Substrate : 5-Chlorosulfonyl-2,3-dihydro-1H-indole + 3,5-dimethylpiperidine.
-
Conditions :
-
Solvent: Acetonitrile/water (4:1).
-
Base: K₂CO₃ (2.5 equiv).
-
Temperature: 75°C for 12 hours.
-
-
Work-up : Filtration, column chromatography (SiO₂, hexane/EtOAc).
Alternative Methods
Radical Sulfonylation
A photoredox approach using AgOTf and Ir photocatalysts under blue LED irradiation:
One-Pot Sulfonation-Substitution
Combining sulfonation and substitution in a single reactor:
-
Conditions :
-
Reagents: ClSO₃H (1.5 equiv), 3,5-dimethylpiperidine (2.0 equiv).
-
Solvent: DCM.
-
Temperature: 0°C → 25°C, 6 hours.
-
Optimization Challenges
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity |
|---|---|---|---|---|
| Chlorosulfonation | 75–85 | Low | High | >95% |
| Radical sulfonylation | 60–70 | High | Moderate | 90–95% |
| One-pot synthesis | 55–60 | Low | High | 85–90% |
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Building Block : The compound serves as a crucial intermediate in the synthesis of more complex molecules. It is utilized in various chemical reactions such as oxidation, reduction, and substitution to create derivatives with specific functional groups.
- Mechanistic Studies : It aids in studying reaction mechanisms due to its well-defined structure and reactivity patterns.
Biology
- Biological Probes : The compound is employed as a probe to investigate biological pathways, especially those involving sulfonyl-containing compounds. Its interactions with enzymes and receptors provide insights into cellular processes.
- Cysteine Protease Inhibition : It has been identified as an inhibitor of cysteine proteases like cathepsin S, which is significant for therapeutic applications in diseases such as cancer and metabolic disorders.
Medicine
- Therapeutic Potential : Research indicates potential anti-inflammatory and anticancer properties. The compound exhibits cytotoxic effects against various cancer cell lines, suggesting its role in drug development.
- Mechanism of Action : The sulfonyl group enhances binding to molecular targets, influencing the compound's activity and specificity.
Industry
- Material Development : The compound is used in developing new materials and chemical processes due to its unique properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole. The following table summarizes its activity against selected cancer types:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis |
| U-937 (Leukemia) | 3.2 | Cell cycle arrest and apoptosis induction |
| PANC-1 (Pancreatic Cancer) | 4.8 | Inhibition of cathepsin S activity |
The cytotoxic effects were confirmed through flow cytometry assays that demonstrated a dose-dependent increase in apoptotic cells.
Mechanism of Action
The mechanism by which 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The sulfonyl group is particularly important for binding to these targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Key Structural Differences
The compound’s distinction lies in its sulfonyl substituent. Below is a comparison with structurally related indole derivatives:
Crystallographic and Geometric Analysis
- Dihedral Angles : In benzenesulfonyl derivatives (e.g., compounds from ), the sulfonyl-bound phenyl ring forms dihedral angles of ~88° with the indole system, creating orthogonal geometry. This steric arrangement is critical for crystal packing and intramolecular interactions . The 3,5-dimethylpiperidine sulfonyl group in the target compound likely induces similar orthogonality due to its bulk, though flexibility in the piperidine ring may reduce rigidity compared to aromatic sulfonyl groups.
- Hydrogen Bonding : Compounds with benzenesulfonyl groups exhibit intramolecular C–H⋯O hydrogen bonds, forming S(6) ring motifs . The target compound’s piperidine sulfonyl group may engage in analogous interactions, with oxygen atoms acting as hydrogen bond acceptors.
Electronic and Solubility Properties
- Methanesulfonyl: Smaller and less polar, leading to lower molecular weight and possibly higher lipophilicity . Benzenesulfonyl: Aromaticity reduces flexibility but may improve stacking interactions in crystalline phases .
Biological Activity
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in drug discovery.
- Chemical Formula : C₁₅H₂₂N₂O₂S
- CAS Number : 1353953-82-8
- Molecular Weight : 298.41 g/mol
The compound acts primarily as an inhibitor of cysteine proteases, particularly cathepsin S. This inhibition is significant for therapeutic applications in diseases such as cancer and metabolic disorders like diabetes and atherosclerosis. The structure-activity relationship (SAR) studies indicate that the sulfonyl group plays a crucial role in enhancing the inhibitory potency against these enzymes .
Anticancer Activity
Recent studies have demonstrated that 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis |
| U-937 (Leukemia) | 3.2 | Cell cycle arrest and apoptosis induction |
| PANC-1 (Pancreatic Cancer) | 4.8 | Inhibition of cathepsin S activity |
The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which showed a dose-dependent increase in apoptotic cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown anti-inflammatory effects by inhibiting COX-2 activity. The following table presents the IC50 values compared to standard anti-inflammatory drugs:
| Compound | IC50 (µM) | Standard Comparison |
|---|---|---|
| 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole | 0.04 | Comparable to Celecoxib (0.04 µM) |
This suggests that the compound could serve as a potential lead in developing new anti-inflammatory agents .
Case Studies
- Study on Cancer Cell Lines : In a study evaluating various derivatives of indole compounds, 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole exhibited superior cytotoxicity compared to doxorubicin in MCF-7 and U-937 cell lines. The study highlighted its potential as an alternative treatment modality for resistant cancer types .
- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of this compound revealed significant inhibition of COX enzymes in vitro, suggesting its potential utility in treating chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of the indole core using 3,5-dimethylpiperidine-1-sulfonyl chloride under anhydrous conditions (e.g., DMF as solvent) with a base like triethylamine to scavenge HCl. Optimization involves temperature control (0–25°C) and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield improvements may require stoichiometric adjustments of the sulfonyl chloride (1.2–1.5 equivalents) and extended reaction times (12–24 hours) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). Key parameters include bond angles (e.g., S1–N1–C8 ≈ 110°) and dihedral angles between the sulfonyl-piperidine and indole moieties (~87–88°) .
- NMR : Use - and -NMR to confirm substituent positions. For example, the methyl groups on the piperidine ring appear as singlets (~δ 1.2–1.5 ppm) .
- IR : Identify sulfonyl S=O stretches (~1350–1150 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assays for this compound?
- Methodological Answer :
- Assay Validation : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and control for compound purity (HPLC ≥95%).
- Dose-Response Curves : Test concentrations across a wider range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Mechanistic Studies : Use knock-out models or competitive binding assays to confirm target specificity (e.g., serotonin receptors vs. LINGO-1 inhibition) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT). Prioritize docking poses with hydrogen bonds to the sulfonyl group and piperidine methyl groups .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies (e.g., S=O⋯Lys101 salt bridges) .
Q. How do substituents on the piperidine ring affect the compound’s physicochemical properties and target interactions?
- Methodological Answer :
- Steric Effects : Bulkier substituents (e.g., ethyl vs. methyl) may reduce binding pocket accessibility. Quantify using Hammett constants (σ values) for electronic effects .
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to improve solubility. Measure partition coefficients via shake-flask assays .
- SAR Studies : Synthesize analogs with varied alkyl chains and compare IC values in enzyme inhibition assays (e.g., MAO-A) .
Key Notes for Experimental Design
- Crystallization : Grow single crystals via vapor diffusion (e.g., chloroform/methanol) for X-ray studies. Refinement with SHELXL requires high-resolution data (≤0.8 Å) .
- Biological Assays : Include positive controls (e.g., fluoxetine for serotonin reuptake assays) and validate with orthogonal methods (e.g., Western blotting for protein targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
